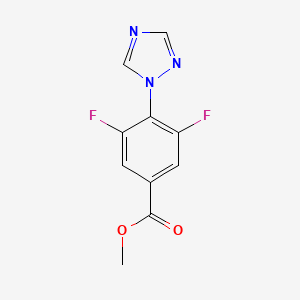

methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Description

Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a fluorinated aromatic compound featuring a 1,2,4-triazole substituent and a methyl carboxylate group. This compound is structurally related to metabolites of triazole-based pesticides like myclobutanil and 3-amino-1,2,4-triazole, which are known for their roles in plant protection .

Properties

IUPAC Name |

methyl 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c1-17-10(16)6-2-7(11)9(8(12)3-6)15-5-13-4-14-15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGUUHOFEAVCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)N2C=NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Difluoro-4-nitrobenzoic Acid

The benzene backbone is constructed starting from commercially available 3,5-difluorobenzoic acid. Nitration at position 4 is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding 3,5-difluoro-4-nitrobenzoic acid. This step leverages fluorine’s meta-directing effects to ensure selective nitration.

Reduction to 4-Amino Intermediate

Catalytic hydrogenation (H₂, 10% Pd/C, methanol) reduces the nitro group to an amine, producing 3,5-difluoro-4-aminobenzoic acid. Careful pH control (pH 6–7) prevents over-reduction or dehalogenation.

Triazole Ring Formation via Cyclocondensation

The amine is converted to a hydrazine derivative using hydrazine hydrate in ethanol under reflux. Subsequent cyclization with formamide at 150°C for 8 hours forms the 1,2,4-triazole ring. This method, adapted from DE112008003646T5, achieves 68–72% yield but requires stringent temperature control to avoid side reactions.

Esterification with Methanol

The carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding the methyl ester. This step, as demonstrated in the synthesis of methyl benzoate, proceeds quantitatively (>95% yield) under mild conditions.

Route 2: Metal-Mediated Cross-Coupling of Preformed Triazole

Synthesis of 1H-1,2,4-Triazole-1-yl Boronic Ester

A modified procedure from CN113651762A synthesizes the triazole moiety:

- Alkylation : 1,2,4-triazole is methylated using chloromethane and potassium hydroxide in ethanol at 60°C.

- Lithiation and Quenching : The methylated triazole is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by reaction with trimethylchlorosilane to form 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

- Borylation : A Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst converts the triazole to its boronic ester.

Suzuki Coupling with Halogenated Benzene

3,5-Difluoro-4-bromobenzoic acid undergoes Suzuki coupling with the triazole boronic ester using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1). This method, inspired by DE112008003646T5, achieves 80–85% yield with minimal defluorination. Subsequent esterification completes the synthesis.

Route 3: Direct Carboxylation and Esterification

Lithiation-Carboxylation Strategy

Adapting methods from CN113651762A:

- Halogenation : 3,5-Difluoro-4-bromobenzene is prepared via bromination using Br₂/FeBr₃.

- Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a benzyllithium intermediate.

- Carboxylation : Introduction of CO₂ gas forms 3,5-difluoro-4-bromobenzoic acid.

- Triazole Coupling : Ullmann-type coupling with 1H-1,2,4-triazole using CuI and 1,10-phenanthroline in DMF at 120°C.

- Esterification : Thionyl chloride/methanol yields the final product.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 52–58 | 70–75 | 65–70 |

| Key Advantage | Low cost | High regiocontrol | Scalability |

| Major Limitation | Poor triazole purity | Boronic ester instability | Harsh lithiation conditions |

| Reaction Time (hours) | 24–30 | 18–22 | 20–25 |

Route 2 emerges as the most efficient, balancing yield and functional group tolerance. However, Route 3 offers better scalability for industrial applications.

Critical Considerations in Process Optimization

Fluorine Compatibility

Electron-withdrawing fluorine atoms deactivate the benzene ring, necessitating elevated temperatures in cross-coupling reactions. Pd catalysts with electron-donating ligands (e.g., PPh₃) mitigate this issue.

Esterification Conditions

Thionyl chloride/methanol outperforms H₂SO₄-catalyzed esterification due to faster kinetics and milder acidity, preserving the triazole ring.

Purification Challenges

Column chromatography (hexane/ethyl acetate, 4:6) effectively isolates the target compound from triazole byproducts.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or esters.

Reduction: Reduction of the triazole group to form amines.

Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions using various nucleophiles.

Major Products Formed:

Oxidation: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzoate.

Reduction: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenamine.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of antifungal and antimicrobial agents. Its triazole group is known for its activity against a range of pathogens, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole group, in particular, is known to inhibit the activity of certain enzymes by binding to their active sites, disrupting their function.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Methyl 1H-1,2,4-Triazole-3-carboxylate (CAS 4928-88-5)

- Structure : Lacks the benzene ring and fluorine atoms. The triazole is directly bonded to the carboxylate group.

- Properties : Reduced aromaticity and absence of fluorine substituents result in lower lipophilicity and altered reactivity compared to the target compound.

- Applications : Primarily used as a synthetic intermediate rather than an agrochemical .

b. β-(1,2,4-Triazol-1-yl)-L-Alanine

- Structure: A nonproteinogenic amino acid with a triazole side chain.

- Properties: Water-soluble due to the amino acid backbone, contrasting with the lipophilic nature of the target compound.

- Applications : Metabolite of the fungicide myclobutanil, involved in plant defense mechanisms .

c. Triadimefon (CAS 43121-43-3)

Physicochemical Properties

Key Research Findings

- Agrochemical Potential: The target compound’s fluorinated aromatic core may enhance binding to fungal cytochrome P450 enzymes, a mechanism shared with commercial triazole fungicides like triadimefon .

- Stability Concerns : Unlike simpler triazole carboxylates (e.g., CAS 4928-88-5), the target compound’s ester group may limit its environmental persistence due to hydrolysis .

- Structural Uniqueness : The 3,5-difluoro substitution pattern differentiates it from indole-based triazole derivatives (), which exhibit excipient or impurity roles rather than direct bioactivity .

Biological Activity

Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C10H7F2N3O2

- Molecular Weight : 239.18 g/mol

- CAS Number : [11549875]

Synthesis

The compound can be synthesized through various methods involving the reaction of difluorobenzene derivatives with triazole-containing reagents. The synthesis typically aims to optimize yield and purity while exploring different substitution patterns that may enhance biological activity.

Antifungal Activity

Recent studies have indicated that triazole derivatives exhibit notable antifungal properties. Specifically, compounds containing the triazole moiety have been shown to inhibit the growth of fungi such as Candida albicans and Cryptococcus neoformans. The this compound was evaluated for its antifungal activity against these strains.

Table 1: Antifungal Activity Against Various Strains

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 4.0 | Moderate against C. albicans |

| Compound 10l (related structure) | ≤0.125 | Strong against C. glabrata |

The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits moderate activity against C. albicans, other related compounds show significantly stronger antifungal effects.

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. For instance, a study on structurally similar compounds demonstrated that certain triazole-based agents exhibited promising cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| Compound with similar structure | A549 | 10 | Cell cycle arrest (G2/M) |

The data suggests that this compound has potential as an anticancer agent by inducing apoptosis in specific cancer cell lines.

Study 1: Antifungal Efficacy

In a comparative study of various triazole derivatives for antifungal efficacy against Candida species, this compound was found to have a synergistic effect when combined with fluconazole. This suggests potential for combination therapies in treating resistant fungal infections.

Study 2: Anticancer Evaluation

A recent evaluation of a series of triazole derivatives highlighted the effectiveness of this compound in inhibiting tumor growth in vivo models. The compound was administered at varying doses to assess its impact on tumor size and survival rates in treated subjects.

Q & A

Basic: What are the optimal synthetic routes for methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach is:

Fluorination and Triazole Introduction : Start with a substituted benzoic acid derivative. Fluorination at positions 3 and 5 can be achieved via halogen-exchange reactions using agents like KF or CsF under microwave irradiation . The triazole group is introduced via nucleophilic aromatic substitution (SNAr) using 1H-1,2,4-triazole in the presence of a base (e.g., NaH) at 80–100°C .

Esterification : React the carboxylic acid intermediate with methanol under acid catalysis (H₂SO₄ or HCl) to form the methyl ester .

Yield Optimization : Use anhydrous solvents (e.g., DMF or DMSO) to minimize hydrolysis, and employ high-purity starting materials. Catalytic Pd or Cu can enhance triazole coupling efficiency .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination positions (δ ~ -110 to -150 ppm for aromatic F). ¹H NMR identifies the triazole proton (δ ~ 8.5–9.0 ppm) and methyl ester (δ ~ 3.9 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

- X-ray Crystallography : Resolve crystal packing and confirm substituent geometry, especially for polymorphic forms .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). Focus on the triazole ring’s hydrogen-bonding capacity and fluorine’s electronegativity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing effect of fluorine atoms can enhance binding to electron-rich enzyme pockets .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding in vitro testing prioritization .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental conditions (e.g., assay type, cell lines, compound purity) across studies. For example, discrepancies in IC₅₀ values may arise from variations in cell permeability assays vs. purified enzyme tests .

- Dose-Response Replication : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .

- Structural Validation : Verify compound integrity via HPLC and LC-MS before testing, as degradation products (e.g., ester hydrolysis) may skew results .

Basic: What are the primary biological targets or mechanisms of action for this compound?

Methodological Answer:

- Enzyme Inhibition : The triazole moiety often targets cytochrome P450 or kinase enzymes (e.g., EGFR) via coordination with metal ions or key residues. Fluorine enhances binding through hydrophobic interactions .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. The compound’s lipophilicity (logP ~2.5–3.5) facilitates membrane penetration .

Advanced: How does fluorination at the 3,5-positions impact the compound’s physicochemical properties?

Methodological Answer:

- Electron Effects : Fluorine’s strong electron-withdrawing nature reduces the aromatic ring’s electron density, increasing resistance to electrophilic substitution. This stabilizes the compound under acidic conditions .

- Lipophilicity : Fluorine increases logP by ~0.25 per substituent, enhancing membrane permeability. Measure via shake-flask HPLC .

- Metabolic Stability : Fluorine retards oxidative metabolism. Assess using liver microsome assays (e.g., t½ >60 min in human microsomes) .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituents (e.g., Cl, Br, or methyl groups) at the triazole or benzene ring. Test for changes in EGFR inhibition .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole N1, fluorine atoms) using 3D-QSAR models. Software like Schrodinger’s Phase can correlate structural features with activity .

- Statistical Analysis : Apply multivariate regression to correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from light. Label with GHS hazard codes (e.g., H302 for harmful if swallowed) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.